Compound Description: This compound was synthesized via a Claisen-Schmidt condensation reaction. It exhibited significant antimitotic activity against various human tumor cell lines, with mean GI50/TGI values of 15.72/50.68 μM in US NCI protocols. []
Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, contains a 2-fluorophenyl acryloyl moiety. Both compounds also share a heterocyclic core, with the former featuring a thiazole ring and the latter a thiophene ring. []
Compound Description: LY293111 is a potent leukotriene B4 receptor antagonist. It was developed through structural modification of LY255283, demonstrating significantly enhanced in vitro and in vivo activity. []
Relevance: LY293111 and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both incorporate a 4-fluorophenyl group within their structures. []
Compound Description: This molecule is a designed proteolysis targeting chimera (PROTAC) aimed at degrading histone deacetylase-3 (HDAC3). While it showed inhibitory activity against HDAC3 (IC50 = 3.4 µM), it did not demonstrate the desired degradation of the target protein. []
Relevance: Similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, this compound contains a 4-fluorophenyl substituent. []
Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized through ring closure of a thiosemicarbazide precursor. It showed promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: Both this compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share the 4-fluorophenyl structural motif. []
Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, identified through structure-activity relationship studies. []
Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both possess a 4-fluorophenyl group. []
Compound Description: The crystal structure of this compound was determined. []
Relevance: This compound shares the presence of a 4-fluorophenyl group with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: This compound is a highly potent and selective PI3Kδ inhibitor with an excellent pharmacokinetic profile. It showed superior efficacy in preclinical models of hematological cancers. []
Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for idiopathic pulmonary fibrosis. []
Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, features a 4-fluorophenyl substituent within its structure. []
Compound Description: This benzamide derivative is a potent and selective class I HDAC inhibitor with promising in vivo antitumor activity in xenograft models. []
Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, incorporates a 4-fluorophenyl group. []
Compound Description: These pyrimidine derivatives were synthesized and characterized, and their antibacterial and antifungal activities were evaluated. []
Relevance: This series of compounds and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share a 4-fluorophenyl group. []
Compound Description: This compound's crystal structure has been reported, revealing details about its conformation and intermolecular interactions. []
Relevance: While it does not contain the 4-fluorophenyl group found in ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, it bears a closely related 4-chloro-3-fluorophenyl substituent. []
Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener that effectively inhibits spontaneous myogenic contractions of the urinary bladder. It demonstrates improved bladder selectivity compared to other KCOs. [, ]
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol mixture
Compound Description: This combination of compounds, studied for their potential in veterinary medicine, demonstrated antimicrobial and antifungal effects. Notably, the mixture showed promise in promoting faster healing of purulent wounds in sheep. []
Relevance: While the 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine does not share direct structural similarities, the 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol incorporates a 2-fluorophenyl group, similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: This compound, containing a 2-fluorophenyl group, is structurally similar to the title compound, ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Relevance: This compound is particularly relevant to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate because it has a 2-fluorophenyl group directly attached to the tetrahydropyrimidine core, while the target compound features a 2-fluorophenyl group as part of an acryloyl substituent. []
Compound Description: The crystal structure of this compound has been analyzed, providing insights into its conformation and intermolecular interactions. []
Relevance: While it contains both a 3-fluorophenyl and a 4-fluorophenyl group, it differs significantly in its core structure from ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor found to be effective in reducing the reinforcing effects of cocaine and methamphetamine in preclinical rodent models. []
Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both contain a 4-fluorophenyl group. Notably, JJC8-091 has two 4-fluorophenyl groups attached to a central sulfur atom. []
Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development as a potential anticancer drug. It demonstrated favorable preclinical pharmacokinetic properties and promising antitumor activity in xenograft models. []
Relevance: Both GNE-A and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate include a 4-fluorophenyl substituent. []
Compound Description: The crystal structure of this compound, including a toluene hemisolvate, has been reported, highlighting details about its conformation and intermolecular interactions. []
Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both feature a 4-fluorophenyl group. []
Compound Description: This compound, designed as a hybrid molecule, displays potential antihypertensive, antioxidant, and beta-adrenolytic activities. []
Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: This thiophene derivative was synthesized and structurally characterized using X-ray diffraction. []
Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share the 4-fluorophenyl structural feature. []
Compound Description: This cyclohexene derivative contains both a 4-fluorophenyl and a 4-bromophenyl group. Its crystal structure has been determined. []
Relevance: It is structurally related to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate through the presence of a 4-fluorophenyl substituent. []
Compound Description: This series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, designed to incorporate a fluorine atom, displayed notable bactericidal activity. []
Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, possess a 4-fluorophenyl group. []
Compound Description: This compound exists in its keto-hydrazo tautomeric form and exhibits a roughly planar molecular structure. []
Relevance: Both this compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate contain a 2-fluorophenyl group. []
Compound Description: This compound acts as a potent and selective inhibitor of Factor XIa (FXIa), showing promise as a novel anticoagulant. []
Relevance: It contains a 3-chloro-2-fluorophenyl group, which is similar to the 2-fluorophenyl group present in ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Relevance: While structurally distinct from ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, it exemplifies a strategy of combining pharmacophores to enhance biological activity. []
Compound Description: These compounds are C5‐iminosugar modified analogs of a known casein kinase 1δ inhibitor. These modifications led to enhanced inhibitor affinity and selectivity. []
Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, incorporate a 4-fluorophenyl group. []
Compound Description: This pyridine derivative contains a 4-fluorophenyl group. []
Relevance: It is structurally related to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate through the presence of a 4-fluorophenyl substituent. []
Compound Description: The crystal structure of this compound has been determined, revealing the presence of two symmetry-independent molecules in the asymmetric unit. []
Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: This series of compounds exhibit antihypertensive activity through inhibition of T-type Ca2+ channels. []
Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, feature a 4-fluorophenyl group. []
Compound Description: This cannabimimetic designer drug contains a 4-fluorophenyl group and was identified and characterized through NMR and MS techniques. []
Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
Compound Description: These novel alkyl derivatives were synthesized and evaluated for their potential anti-inflammatory activity through molecular docking studies against COX-1 and COX-2. []
Relevance: These derivatives, similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, include a 4-fluorophenyl group within their structure. []
Compound Description: This series of pyridazinone derivatives were synthesized and screened for their anticancer, antiangiogenic, and antioxidant activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.